4-Oxo-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}but-2-enoic acid
Description
This compound features a but-2-enoic acid backbone with a 4-oxo group and a piperazine moiety substituted at the N-1 position with a 3-(trifluoromethyl)benzenesulfonyl group. The trifluoromethyl substituent improves metabolic stability and lipophilicity, making this compound relevant for pharmaceutical research, particularly in enzyme inhibition or receptor modulation (inferred from structural analogs in ).
Propriétés
Numéro CAS |
743445-13-8 |
|---|---|
Formule moléculaire |
C15H15F3N2O5S |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
4-oxo-4-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]but-2-enoic acid |
InChI |
InChI=1S/C15H15F3N2O5S/c16-15(17,18)11-2-1-3-12(10-11)26(24,25)20-8-6-19(7-9-20)13(21)4-5-14(22)23/h1-5,10H,6-9H2,(H,22,23) |
Clé InChI |
SZOQVGKNFUSKET-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C=CC(=O)O)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
SMILES canonique |
C1CN(CCN1C(=O)C=CC(=O)O)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Solubilité |
not available |
Origine du produit |
United States |
Activité Biologique
4-Oxo-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}but-2-enoic acid, also known as a derivative of piperazine with significant biological implications, has garnered attention due to its potential therapeutic applications. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperazine ring, a trifluoromethyl group, and a butenoic acid moiety. The molecular formula is with a molecular weight of approximately 405.30 g/mol. Its structure contributes to its biological activity, particularly in enzyme inhibition.
Enzyme Inhibition
One of the primary areas of interest regarding this compound is its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and type 2 diabetes. The compound has shown promising results in vitro, with an IC50 value of 18 nM, indicating high potency against DPP-IV compared to other proline-selective peptidases .
Antidiabetic Potential
In preclinical studies, the compound exhibited significant oral bioavailability and efficacy in animal models for type 2 diabetes. The phosphate salt form of the compound was selected for further development due to its favorable pharmacokinetic properties .
Case Studies and Research Findings
The mechanism by which this compound exerts its biological effects primarily involves competitive inhibition of DPP-IV. By blocking this enzyme, the compound enhances incretin levels, leading to improved insulin secretion and glucose homeostasis.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound is harmful if ingested, with potential for skin irritation. Careful handling and formulation are necessary during development .
Comparaison Avec Des Composés Similaires
Structural Features
The table below compares structural features of the target compound with key analogs:
Key Observations :
- The sulfonyl group in the target compound increases polarity and acidity compared to the phenyl or phenoxy groups in analogs .
- The trifluoromethyl group enhances lipophilicity and metabolic stability, a feature absent in the phenyl-substituted analog .
- The α,β-unsaturated ketone in the target and phenyl-substituted analog may confer reactivity toward nucleophiles (e.g., in Michael addition reactions), unlike the saturated ketone in .
Physicochemical Properties
Predicted or experimental data for select parameters:
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
